2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
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Overview
Description
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol It is a derivative of benzene, characterized by the presence of chloro, methoxy, and nitroethenyl groups attached to the benzene ring
Preparation Methods
The synthesis of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene typically involves the nitration of 2-chloro-1-methoxybenzene followed by a condensation reaction with nitroethene. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the specific reaction. Major products formed from these reactions include various substituted benzene derivatives and amines.
Scientific Research Applications
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or toxicity. The chloro and methoxy groups may influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene can be compared with other similar compounds such as:
2-Chloro-1-methoxybenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-Nitro-1-methoxybenzene: Lacks the chloro group, which may affect its reactivity and applications.
4-Nitro-1-methoxybenzene: Lacks the chloro group and has the nitro group in a different position, influencing its chemical behavior.
Properties
IUPAC Name |
2-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEBQJANFSJNOD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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